2-{[(Butan-2-yl)amino]methyl}phenol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(butan-2-ylamino)methyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-3-9(2)12-8-10-6-4-5-7-11(10)13/h4-7,9,12-13H,3,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONQMUHBNFZZQBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CC=CC=C1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Process Optimization for Aminomethylphenols
Traditional Mannich Condensation Approaches for Aminomethylphenol Derivatives
The Mannich reaction is a cornerstone in the synthesis of aminomethylphenols. This three-component condensation reaction involves a phenol (B47542), an aldehyde (commonly formaldehyde), and a primary or secondary amine to yield a β-amino-carbonyl compound, also known as a Mannich base. byjus.comwikipedia.org
Reaction Mechanism and Stoichiometry
The mechanism of the Mannich reaction commences with the formation of an iminium ion from the reaction between the amine and formaldehyde (B43269). byjus.comwikipedia.org In the context of synthesizing 2-{[(Butan-2-yl)amino]methyl}phenol, butan-2-amine reacts with formaldehyde to generate the corresponding iminium ion.
Simultaneously, the phenol acts as the enol equivalent. The electron-rich aromatic ring of the phenol attacks the electrophilic carbon of the iminium ion, leading to the formation of the aminomethylated phenol. researchgate.net The reaction is typically carried out in a 1:1:1 stoichiometric ratio of the phenol, amine, and formaldehyde.
Figure 1:researchgate.netInfluence of Reaction Conditions on Yield and Selectivity
The yield and selectivity of the Mannich reaction are significantly influenced by various reaction conditions, including temperature, solvent, and the nature of the reactants. For instance, studies on the synthesis of chiral vicinal diamines through a phenolic Mannich reaction have shown that temperature plays a crucial role in diastereoselectivity. Lower temperatures (e.g., -20 °C) can favor the formation of the anti adduct, while higher temperatures (e.g., 60 °C) can lead to the syn isomer. acs.org
The choice of solvent can also impact the reaction outcome. While traditional methods often employ alcoholic solvents, research has explored various solvent systems to optimize yields and facilitate product isolation. researchgate.netkyushu-u.ac.jp The reaction time is another critical parameter that is often optimized to maximize the yield of the desired product. kyushu-u.ac.jp
Green Chemistry Principles in Aminomethylphenol Synthesis
Aqueous Reaction Media for Enhanced Yields
The use of water as a reaction medium is a key aspect of green chemistry. In the context of Mannich reactions, performing the synthesis in an aqueous medium can offer several advantages. For the synthesis of certain aminomethylphenol derivatives, using a mixture of water and dioxane has been shown to be effective. mdpi.com The use of aqueous conditions can simplify work-up procedures and reduce the reliance on volatile organic solvents.
Catalyst-Free Synthesis Protocols
Developing catalyst-free synthetic methods is another important goal of green chemistry. Research has demonstrated the feasibility of conducting the Petasis borono-Mannich reaction for the synthesis of aminomethylphenol derivatives under catalyst-free conditions. nih.govresearchgate.net This approach avoids the use of potentially toxic and expensive catalysts, making the process more economical and environmentally benign. nih.govresearchgate.net One study highlighted a catalyst-free synthesis of aminomethylphenol derivatives in cyclopentyl methyl ether at 80°C. nih.govresearchgate.net
Utilization of Environmentally Benign Solvents (e.g., Cyclopentyl Methyl Ether)
The selection of an appropriate solvent is crucial in green synthesis. Cyclopentyl methyl ether (CPME) has emerged as a promising green solvent alternative to more traditional and often more hazardous solvents like tetrahydrofuran (B95107) (THF) and dichloromethane (B109758) (DCM). ontosight.ainih.gov CPME offers several advantages, including a higher boiling point (106 °C), lower peroxide formation, and greater stability under both acidic and basic conditions. wikipedia.org Its hydrophobic nature facilitates easy separation from water, which can simplify purification processes and reduce wastewater generation. zeon.co.jpresearchgate.net The use of CPME has been successfully demonstrated in the catalyst-free synthesis of aminomethylphenol derivatives, highlighting its potential for cleaner and more sustainable chemical production. nih.gov
Below is a table summarizing the properties of Cyclopentyl Methyl Ether (CPME) compared to other common ether solvents:
| Property | CPME | THF | Diethyl ether | Dioxane | MTBE |
| Boiling Point (°C) | 106 | 66 | 35 | 101 | 55 |
| Melting Point (°C) | < -140 | -108.5 | -116.3 | 11.8 | -109 |
| Relative Density | 0.86 | 0.89 | 0.71 | 1.03 | 0.70 |
| Vapor Specific Gravity (air=1) | 3.45 | 2.5 | 2.6 | 3.0 | 3.0 |
| Data sourced from Zeon Corporation zeon.co.jp |
Petasis Borono-Mannich Reaction for Aminomethylphenol Scaffolds
The Petasis borono-Mannich (PBM) reaction is a powerful three-component reaction that couples a carbonyl compound, an amine, and a boronic acid to form substituted amines. wikipedia.orgnih.gov This reaction has proven to be a versatile tool for the synthesis of aminomethylphenol derivatives. ias.ac.in
General Protocol and Substrate Scope
The general protocol for the Petasis reaction involves the condensation of a salicylaldehyde, a secondary amine such as butan-2-amine, and a boronic acid. ias.ac.innih.gov The reaction is notable for its tolerance of a wide variety of functional groups on all three components. wikipedia.orgchemrxiv.org For instance, substituted salicylaldehydes, various secondary amines, and a broad range of aryl and vinyl boronic acids can be successfully employed. mdpi.comnih.gov This allows for the creation of a diverse library of aminomethylphenol derivatives. The reaction often proceeds under mild conditions and does not typically require anhydrous or inert atmospheres. wikipedia.org
The substrate scope extends to include:
Aldehydes : Both electron-rich and electron-deficient salicylaldehydes have been used successfully. mdpi.com
Amines : A variety of secondary amines, including cyclic and acyclic variants, are suitable substrates. mdpi.com
Boronic Acids : Aryl, heteroaryl, and vinyl boronic acids are all effective coupling partners in this reaction. wikipedia.orgnih.gov
Catalyst-Free Petasis Borono-Mannich Reaction
A significant advantage of the Petasis reaction is that it can often proceed efficiently without the need for a catalyst. mdpi.com Catalyst-free PBM reactions for the synthesis of aminomethylphenol derivatives have been developed, offering a more environmentally friendly and cost-effective approach. nih.govresearchgate.net These reactions are typically carried out by heating a mixture of the salicylaldehyde, secondary amine, and boronic acid in a suitable solvent. researchgate.net
In one study, a model reaction using salicylaldehyde, 1,2,3,4-tetrahydroisoquinoline, and phenylboronic acid was successfully carried out in cyclopentyl methyl ether (CPME) at 80°C without a catalyst, affording the desired aminomethylphenol derivative in high yield. nih.govresearchgate.net This catalyst-free method highlights the inherent reactivity of the components in the PBM reaction. The avoidance of catalysts and toxic organic solvents makes this protocol particularly attractive for green chemistry applications. nih.gov
Catalyzed Petasis Borono-Mannich Reactions (e.g., Magnetic Nano Fe3O4)
While catalyst-free methods are effective, various catalysts have been employed to enhance the efficiency and broaden the scope of the Petasis reaction. One notable example is the use of magnetic iron(II,III) oxide (Fe3O4) nanoparticles as a recyclable catalyst. ias.ac.inresearchgate.net These nanoparticles have been shown to be a mild and effective catalyst for the one-pot, three-component synthesis of aminomethylphenols. ias.ac.in
The general procedure involves stirring a mixture of the salicylaldehyde, secondary amine, and a phenylboronic acid in the presence of a catalytic amount of nano Fe3O4 in a solvent like 1,4-dioxane (B91453) at room temperature. ias.ac.in The use of magnetic nanoparticles offers several advantages, including:
Mild reaction conditions : The reactions can often be carried out at room temperature. ias.ac.in
Short reaction times : The catalyst can significantly accelerate the reaction rate. ias.ac.in
High yields : Excellent yields of the aminomethylphenol products are typically obtained. ias.ac.in
Catalyst reusability : The magnetic nature of the Fe3O4 nanoparticles allows for their easy separation from the reaction mixture using an external magnet and subsequent reuse for several cycles without a significant loss of activity. ias.ac.inresearchgate.net
The catalytic activity of Fe3O4 is attributed to its function as a Lewis acid. mdpi.com The surface of the nanoparticles can be functionalized to further enhance their catalytic properties. actachemicamalaysia.comnih.gov
Asymmetric Synthesis of Chiral Aminomethylphenols
The development of asymmetric methods to synthesize chiral aminomethylphenols is of great interest due to the importance of enantiomerically pure compounds in pharmacology. The Mannich reaction and its variants are key strategies for achieving this goal.
Organocatalyzed Asymmetric Mannich Reactions
Organocatalysis has emerged as a powerful tool for enantioselective synthesis, and the asymmetric Mannich reaction is a prime example of its application. researchgate.netrsc.org Chiral organocatalysts, such as proline and its derivatives, can effectively catalyze the asymmetric addition of aldehydes or ketones to imines, leading to chiral β-amino carbonyl compounds. nih.govnih.gov
In the context of aminomethylphenol synthesis, an organocatalyzed asymmetric Mannich-type reaction can be envisioned where a chiral catalyst controls the stereochemical outcome of the carbon-carbon bond formation. researchgate.net For instance, chiral bifunctional thioureas and cinchona alkaloids have been successfully employed as organocatalysts in asymmetric Mannich reactions. researchgate.net These catalysts can activate the reacting partners and create a chiral environment to induce enantioselectivity.
Metal-Mediated Asymmetric Mannich Reactions for Chiral 1,3-Diamines
Metal-mediated asymmetric reactions provide another robust avenue for the synthesis of chiral amines and their derivatives. While the direct synthesis of this compound via a metal-mediated asymmetric Mannich reaction is not explicitly detailed in the provided context, the principles can be applied. The synthesis of chiral 1,2- and 1,3-diamines, which are structurally related to the target molecule, has been achieved through various metal-catalyzed asymmetric reactions. acs.orgrsc.org
For example, iridium-catalyzed asymmetric umpolung allylation of imines has been used to synthesize homoallylic 1,2-diamines with high enantioselectivity. acs.org This demonstrates the potential of metal catalysis in controlling the stereochemistry of amine synthesis. The design of chiral ligands that coordinate to the metal center is crucial for achieving high levels of asymmetric induction. nii.ac.jpchemrxiv.org These strategies could be adapted to the asymmetric synthesis of chiral aminomethylphenols by carefully selecting the appropriate starting materials and chiral metal catalyst system.
Ligand Properties and Coordination Chemistry of 2 Butan 2 Yl Amino Methyl Phenol
Structural Design and Ligand Architectures
The structure of 2-{[(Butan-2-yl)amino]methyl}phenol is defined by a phenol (B47542) ring substituted with an aminomethyl group at the ortho position. This arrangement provides a robust framework for metal chelation, while the specific substituent on the amine nitrogen introduces important steric and stereochemical characteristics.
Chelation Properties of Phenolic Hydroxyl and Amine Groups
The primary coordinating functionality of this compound stems from the proximate arrangement of the phenolic hydroxyl group and the secondary amine nitrogen. These two groups work in concert to form a stable five-membered chelate ring upon coordination to a metal ion.
The process typically involves the deprotonation of the phenolic hydroxyl group, creating a negatively charged phenoxide. This phenoxide oxygen acts as a hard donor, readily binding to a metal center. The adjacent amine nitrogen, a softer donor, completes the chelation, forming a bidentate O,N-donor ligand. This bidentate coordination is a common feature in related Schiff base ligands, where the phenolic oxygen and azomethine nitrogen coordinate to metal ions. nanobioletters.com In the free ligand, an intramolecular hydrogen bond can exist between the phenolic hydrogen and the amine nitrogen, predisposing the molecule for chelation. researchgate.net
Role of the Butan-2-yl Moiety in Stereochemistry and Steric Hindrance
The butan-2-yl group attached to the amine nitrogen is a critical design feature that significantly influences the ligand's coordination behavior. Unlike simpler alkyl groups, the butan-2-yl moiety introduces both chirality and considerable steric bulk.
Stereochemistry: The butan-2-yl group contains a chiral center at the second carbon atom, meaning the ligand can exist as two distinct enantiomers, (R)- and (S)-2-{[(butan-2-yl)amino]methyl}phenol. The use of an enantiomerically pure form of the ligand can induce chirality in the resulting metal complex, a property that is highly sought after in asymmetric catalysis.
Formation of Metal Complexes with Aminomethylphenol Ligands
The versatile O,N-donor set of aminomethylphenol ligands facilitates the formation of a wide range of metal complexes, from simple mononuclear species to intricate dinuclear and multimetallic architectures.
Mononuclear Metal Complexation Studies
In the presence of a single metal ion, this compound can act as a bidentate ligand. Depending on the metal-to-ligand ratio and the coordination preferences of the metal ion, various mononuclear complexes can be formed. For instance, an octahedral metal center might coordinate to three of these bidentate ligands to form a [M(L)₃] complex, or to two ligands and two solvent molecules to form a [M(L)₂(Solvent)₂] species. In a related tripodal amine phenol ligand system, a Ni(II) center was found to have a distorted octahedral geometry, coordinated to an N₃O₂ donor set from the ligand and one solvent molecule. ubc.canih.gov This demonstrates the flexibility of the amine-phenol scaffold in accommodating different coordination environments.
Dinuclear and Multimetallic Complexes with Amine-Phenol Ligands
A key feature of amine-phenol ligands is the ability of the phenoxide oxygen to act as a bridging donor between two or more metal centers. This property is the foundation for the construction of dinuclear and higher-nuclearity metal complexes. uu.nlias.ac.in
Amine-phenol ligands have proven to be exceptionally effective in the directed assembly of heterometallic d-f block complexes. nih.govacs.org The strategy relies on the different coordination preferences of transition metals (d-block) and lanthanides (f-block). The flexible, yet encapsulating, nature of amine-phenol ligands allows them to first form a stable, mononuclear complex with a d-block ion, such as Ni(II). acs.org
This mononuclear [Ni(L)] unit then acts as a "metalloligand." The outward-facing phenoxide oxygens of this unit are well-suited to bind a larger, more oxophilic lanthanide ion (Ln³⁺). This stepwise assembly leads to the formation of discrete, coaggregated d-f metal complexes. ubc.canih.gov
A comprehensive study on a related tripodal amine phenol ligand (H₃tam) demonstrated the isolation of [LnNi₂(tam)₂]⁺ complexes. ubc.canih.govacs.org In these structures, two [Ni(tam)]⁻ units encapsulate a single lanthanide ion. The core of these complexes features two octahedral Ni(II) ions, each in an N₃O₃ coordination sphere provided by the ligand. These units cap the lanthanide ion through bridging phenoxy oxygen atoms. ubc.canih.gov The coordination number of the lanthanide ion was found to vary depending on its ionic radius, ranging from six-coordinate for Yb(III) to eight-coordinate for La(III). ubc.canih.gov Magnetic studies of these complexes revealed antiferromagnetic exchange coupling between the Ni(II) and Ln(III) ions. ubc.canih.gov
Table 1: Structural Features of [LnNi₂(tam)₂]⁺ Heterometallic Complexes ubc.canih.gov Data based on the related ligand 1,1,1-tris(((2-hydroxybenzyl)amino)methyl)ethane (H₃tam).
| Complex | Ln³⁺ Ion | Ln³⁺ Coordination Number | Ni(II) Coordination Environment | Symmetry |
|---|---|---|---|---|
| [LaNi₂(tam)₂(CH₃OH)₀.₅(CH₃CH₂OH)₀.₅(H₂O)]ClO₄ | La³⁺ | 8 | Octahedral (N₃O₃) | C₁ |
| [DyNi₂(tam)₂(CH₃OH)(H₂O)]ClO₄ | Dy³⁺ | 7-8 | Octahedral (N₃O₃) | Cᵢ |
| [YbNi₂(tam)₂(H₂O)]ClO₄ | Yb³⁺ | 6 | Octahedral (N₃O₃) | Cᵢ |
Compound Names
Research Findings on the Coordination Chemistry of this compound Remain Undisclosed in Publicly Available Literature
Extensive searches of scholarly databases and scientific literature have revealed a significant gap in the documented coordination chemistry of the specific ligand, this compound. Despite targeted inquiries into its interactions with early transition metals such as titanium (Ti) and zirconium (Zr), as well as investigations into its coordination modes, spectroscopic characterization, and the impact of structural modifications, no specific research findings, data tables, or detailed analyses for this compound are available in the public domain.
The initial intent to construct a detailed article focusing on the ligand properties and coordination chemistry of this compound, as outlined in the requested structure, cannot be fulfilled due to the absence of primary research on this particular molecule. The planned sections, including the examination of its complexes with early transition metals, investigation of its coordination geometries, and its spectroscopic and structural characterization, all presuppose the existence of foundational research that appears not to have been published or made publicly accessible.
While the broader class of aminophenol ligands has been a subject of interest in coordination chemistry, and studies on similar but distinct molecules do exist, the explicit focus on this compound yields no concrete data. Consequently, the creation of an authoritative and scientifically accurate article with detailed research findings and data tables as requested is not possible at this time.
Further research into the synthesis and characterization of this specific ligand and its metallic complexes would be required to provide the information necessary to populate the outlined article structure. Until such research is conducted and published, the coordination chemistry of this compound remains an uncharacterized area within the scientific literature.
Advanced Theoretical and Computational Investigations of Aminomethylphenols
Computational Analysis of Intramolecular Hydrogen Bonding
The structure and properties of 2-{[(Butan-2-yl)amino]methyl}phenol are significantly influenced by the presence of a strong intramolecular hydrogen bond between the phenolic hydroxyl group and the nitrogen atom of the aminomethyl substituent. Computational methods provide a powerful lens through which to examine the nuances of this critical interaction.
The conformational landscape of aminomethylphenols is a key determinant of their chemical behavior. Ab initio and Density Functional Theory (DFT) calculations are routinely employed to explore the potential energy surface of these molecules and identify stable conformers. researchgate.netnih.gov For this compound, theoretical studies predict that the most stable conformation is one that facilitates the formation of an O-H···N intramolecular hydrogen bond. researchgate.net This hydrogen bond creates a pseudo-six-membered ring, imparting significant conformational rigidity.
Computational explorations using methods like B3LYP with basis sets such as 6-31G(d) or higher can map the entire conformational space. nih.gov These studies typically find that conformers where the hydrogen bond is broken are significantly higher in energy, confirming the strength and importance of this interaction in defining the molecule's ground-state geometry. psu.eduresearchgate.net The analysis can also detail the subtle interplay of steric effects from the butan-2-yl group and the electronic stabilization afforded by the hydrogen bond.
Table 1: Calculated Relative Energies for Different Conformations of a Model Aminomethylphenol This interactive table presents hypothetical data based on typical findings in computational studies of similar phenolic compounds to illustrate the energetic preference for the hydrogen-bonded conformer.
| Conformer | Computational Method | Basis Set | Relative Energy (kcal/mol) | Key Feature |
| A (Global Minimum) | DFT (B3LYP) | 6-311++G(d,p) | 0.00 | Intramolecular O-H···N bond present |
| B (Rotamer) | DFT (B3LYP) | 6-311++G(d,p) | +5.8 | O-H group rotated, H-bond broken |
| C (Rotamer) | DFT (B3LYP) | 6-311++G(d,p) | +7.2 | Amino group rotated, H-bond broken |
| A (Global Minimum) | Ab Initio (MP2) | 6-311++G(d,p) | 0.00 | Intramolecular O-H···N bond present |
| B (Rotamer) | Ab Initio (MP2) | 6-311++G(d,p) | +6.1 | O-H group rotated, H-bond broken |
The surrounding environment can profoundly impact the intramolecular hydrogen bond and the potential for proton transfer. Theoretical models, particularly those incorporating a continuum solvent model like the Conductor-like Screening Model (COSMO), can simulate the effects of different solvents. nih.gov
Studies on related phenolic systems show that as solvent polarity increases, the strength of the intramolecular hydrogen bond tends to decrease. researchgate.net This is because polar solvent molecules can form their own intermolecular hydrogen bonds with the solute, competing with the internal O-H···N interaction. In highly polar or protic solvents, the energy barrier for proton transfer from the phenolic oxygen to the amine nitrogen may be altered. Computational analyses of potential energy surfaces reveal that the excited-state intramolecular proton transfer (ESIPT) process can become more difficult as solvent polarity increases. researchgate.net Bimolecular rate constants for proton transfer from phenols have been shown to be highly dependent on the solvent's hydrogen-bond acceptor (HBA) properties. nih.govcanada.ca
Table 2: Theoretical Hydrogen Bond Parameters in Different Solvents This table illustrates the typical influence of solvent polarity on a key hydrogen bond geometric parameter (O···N distance), as would be predicted by DFT calculations.
| Solvent | Dielectric Constant (ε) | Calculated O···N Distance (Å) | Predicted H-Bond Strength |
| Gas Phase | 1.0 | 2.650 | Strongest |
| Chloroform | 4.8 | 2.665 | Strong |
| Tetrahydrofuran (B95107) (THF) | 7.6 | 2.681 | Moderate |
| Acetonitrile | 37.5 | 2.705 | Weaker |
| Water | 80.1 | 2.730 | Weakest |
Computational chemistry provides a direct means of predicting spectroscopic properties, which can then be correlated with experimental data to validate the theoretical model. ruc.dkresearchgate.net For this compound, the presence of the strong intramolecular hydrogen bond has distinct signatures in both Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra.
IR Spectroscopy: Theoretical frequency calculations can predict the vibrational modes of the molecule. The O-H stretching frequency is particularly sensitive to hydrogen bonding. In the absence of the bond, this stretch would appear as a sharp band around 3600-3650 cm⁻¹. Due to the strong O-H···N intramolecular bond, this frequency is predicted to be significantly red-shifted (shifted to lower wavenumbers) and broadened, often appearing in the 3200-2800 cm⁻¹ region. jchemrev.com
NMR Spectroscopy: The chemical shift of the hydroxyl proton (¹H NMR) is another powerful indicator. nih.gov Calculations using the Gauge-Independent Atomic Orbital (GIAO) method can predict these shifts. For a non-hydrogen-bonded phenol (B47542), the OH proton resonates around 4-7 ppm. In this compound, the intramolecular hydrogen bond deshields the proton, causing its resonance to shift significantly downfield, often to values exceeding 10 ppm. researchgate.netnih.gov This calculated shift is a hallmark of a strong, stable intramolecular hydrogen bond. psu.edu
Quantum Chemical Investigations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn governs its reactivity. nih.gov Methods like DFT are used to analyze the electronic structure of aminomethylphenols, providing insights into their frontier molecular orbitals (FMOs), electrostatic potential, and charge distribution. nih.gov
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. In aminomethylphenols, the HOMO is typically localized on the electron-rich phenol ring and the nitrogen atom, indicating these are the primary sites for electrophilic attack. The LUMO is usually distributed across the aromatic ring's antibonding π-system. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity. nih.gov
Natural Bond Orbital (NBO) analysis further refines this picture by quantifying the stabilizing energy of the O-H···N hydrogen bond. It calculates the interaction energy between the lone pair orbital of the nitrogen atom (the donor) and the antibonding σ* orbital of the O-H bond (the acceptor), providing a quantitative measure of the bond's strength.
Table 3: Calculated Electronic Properties of a Model Aminomethylphenol This table provides representative values for key electronic structure parameters obtained from DFT calculations, highlighting areas of potential reactivity.
| Parameter | Calculated Value | Interpretation |
| HOMO Energy | -5.8 eV | Indicates electron-donating ability (site of oxidation) |
| LUMO Energy | -0.9 eV | Indicates electron-accepting ability (site of reduction) |
| HOMO-LUMO Gap | 4.9 eV | Relates to chemical reactivity and electronic transitions |
| NBO E(2) Stabilization Energy (N lone pair -> σ*O-H) | 15.2 kcal/mol | Quantifies the strength of the intramolecular H-bond |
| Mulliken Charge on Phenolic Oxygen | -0.65 e | High negative charge, indicating nucleophilicity |
| Mulliken Charge on Amine Nitrogen | -0.80 e | High negative charge, indicating nucleophilicity and basicity |
Theoretical Studies on Reaction Mechanisms and Intermediates
Computational chemistry is uniquely suited to study transient species and transition states that are difficult or impossible to observe experimentally. This capability is crucial for substantiating proposed reaction mechanisms.
Phenolic compounds, particularly those with a leaving group at the ortho-benzylic position, are known precursors to highly reactive intermediates called ortho-quinone methides (o-QMs). nih.govnih.gov These ephemeral species are implicated in a wide range of chemical and biological processes. Theoretical studies can provide crucial evidence for the viability of reaction pathways leading to o-QMs.
For a compound like this compound, a proposed mechanism for transformation might involve protonation of the amine followed by loss of the amine group and deprotonation of the phenol to form the o-QM. Computational modeling can substantiate this pathway by:
Optimizing Geometries: Calculating the stable structures of the reactant, the protonated intermediate, the transition state for amine elimination, and the final o-QM product.
Calculating Reaction Energetics: Determining the activation energy (the energy of the transition state relative to the reactant) for the elimination step. A computationally determined low activation barrier would support the feasibility of the o-QM formation.
Frequency Analysis: Confirming the nature of the stationary points. The reactant and product will have all real vibrational frequencies, while the transition state will have exactly one imaginary frequency corresponding to the bond-breaking/bond-forming process of the reaction coordinate.
These computational results provide strong substantiation for the role of aminomethylphenols as potential precursors to o-QMs, elucidating a key aspect of their reactivity profile. nih.gov
Modeling of Tautomeric Equilibria in Aminomethylphenols
The phenomenon of tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, is a critical aspect of the chemical behavior of many organic molecules, including aminomethylphenols. In the case of this compound, a substituted Mannich base, the principal tautomeric equilibrium involves the transfer of a proton from the phenolic oxygen to the imine nitrogen, resulting in a shift between the phenol-imine and the keto-amine forms. Computational chemistry provides powerful tools to investigate this equilibrium, offering insights into the relative stabilities of the tautomers and the factors that influence their populations. nih.govmdpi.com
Density Functional Theory (DFT) is a widely employed computational method for studying tautomeric equilibria due to its balance of accuracy and computational cost. nih.govearthlinepublishers.com By performing geometry optimizations and frequency calculations, it is possible to determine the relative energies of the different tautomeric forms. Theoretical studies on related o-hydroxy Schiff bases have shown that the preference for one tautomer over another is highly dependent on the electronic nature of the substituents and the polarity of the solvent. nih.govscispace.com For instance, electron-donating groups on the phenolic ring tend to stabilize the phenol-imine form, while electron-withdrawing groups can favor the keto-amine tautomer.
The solvent environment plays a crucial role in the tautomeric equilibrium. nih.gov Computational models can account for solvent effects using either implicit continuum models, such as the Polarizable Continuum Model (PCM), or explicit solvent models where individual solvent molecules are included in the calculation. Studies on similar systems have demonstrated that polar solvents can significantly influence the relative stabilities of tautomers by forming intermolecular hydrogen bonds. mdpi.com For this compound, polar protic solvents would be expected to stabilize both tautomers through hydrogen bonding, potentially altering the equilibrium compared to the gas phase or nonpolar solvents.
A hypothetical DFT study on this compound at the B3LYP/6-311++G(d,p) level of theory could yield the following data, illustrating the influence of the solvent on the relative Gibbs free energies (ΔG) of the phenol-imine and keto-amine tautomers.
Table 1: Calculated Relative Gibbs Free Energies (ΔG in kcal/mol) for the Tautomers of this compound in Different Media
| Tautomer | Gas Phase | Dichloromethane (B109758) | Acetone |
| Phenol-imine | 0.00 | 0.00 | 0.00 |
| Keto-amine | 3.50 | 2.80 | 2.10 |
Note: The Phenol-imine form is set as the reference (0.00 kcal/mol). Negative values would indicate greater stability of the keto-amine form.
This hypothetical data suggests that while the phenol-imine form is more stable in all considered environments, the energy difference decreases with increasing solvent polarity, indicating a shift in the equilibrium towards the keto-amine tautomer. Such computational findings are invaluable for understanding and predicting the chemical reactivity of aminomethylphenols in various conditions.
Computational Design and Prediction of Ligand-Metal Interactions
The aminomethylphenol scaffold, with its nitrogen and oxygen donor atoms, is an excellent candidate for forming stable complexes with a variety of metal ions. Computational methods are instrumental in the design and prediction of these ligand-metal interactions, offering a priori insights into binding affinities, coordination geometries, and the electronic properties of the resulting complexes. numberanalytics.comnih.gov
Molecular docking is a computational technique frequently used to predict the preferred binding orientation of a ligand to a metal ion or a metalloprotein. mdpi.comresearchgate.netnih.gov This method involves generating a multitude of possible binding poses and scoring them based on a force-field or an empirical scoring function. For this compound, docking studies could be employed to predict its interaction with various metal ions, identifying the most favorable coordination modes.
For a more detailed and accurate description of the ligand-metal bond, quantum mechanical methods such as DFT are employed. numberanalytics.com These calculations can provide information on the geometry of the metal complex, the strength of the metal-ligand bonds, and the electronic structure of the complex. numberanalytics.com Natural Bond Orbital (NBO) analysis, for example, can be used to quantify the charge transfer between the ligand and the metal ion, providing a deeper understanding of the nature of the coordination bond. nih.gov
Computational screening of a series of aminomethylphenol derivatives against different metal ions can facilitate the rational design of selective metal chelators. nih.gov By systematically modifying the substituents on the aromatic ring or the amine group, it is possible to tune the electronic and steric properties of the ligand to achieve desired binding characteristics. For instance, the introduction of bulky substituents near the coordination site could enhance selectivity for smaller metal ions.
A hypothetical computational study could investigate the binding energies of this compound with several divalent transition metal ions. The results, as presented in the table below, could guide the selection of this ligand for specific applications, such as metal ion sensing or catalysis.
Table 2: Calculated Binding Energies (in kcal/mol) for the 1:1 Complexes of this compound with Divalent Metal Ions
| Metal Ion | Binding Energy (kcal/mol) |
| Cu(II) | -25.8 |
| Ni(II) | -22.5 |
| Zn(II) | -20.1 |
| Co(II) | -19.7 |
Note: More negative values indicate stronger binding.
These hypothetical binding energies suggest a preference for Cu(II) over the other tested metal ions, a trend often observed for ligands containing both nitrogen and oxygen donor atoms. Such computational predictions are a powerful tool in the field of coordination chemistry, enabling the efficient design and discovery of novel metal complexes with tailored properties. nih.gov
Future Research Directions and Emerging Trends
Exploration of Novel Aminomethylphenol Derivatives with Tunable Properties
The functional versatility of the aminomethylphenol core structure provides a fertile ground for the synthesis of new derivatives with tailored properties. Future research is anticipated to focus on the strategic modification of this scaffold to influence its electronic and steric characteristics. By introducing a variety of substituents onto the phenolic ring or by altering the amine moiety, researchers can fine-tune the compound's properties for specific applications.
For instance, the synthesis of novel aminomethyl derivatives of substituted phenols has demonstrated the potential to create compounds with significant antioxidant activity. nih.govresearchgate.net Research into derivatives of 4-methyl-2-prenylphenol has shown that the nature of the amino group can significantly impact properties like radical-scavenging and chelation ability. nih.govresearchgate.net Similarly, the exploration of Schiff base derivatives has opened avenues for creating compounds with interesting bioactivities, where the electronic properties can be modulated by different substituents on the phenolic ring. researchgate.net The design of quinoline-sulphonamide derivatives has also highlighted how the introduction of specific functional groups can enhance photophysical properties, leading to applications in optoelectronics and sensing. nih.gov
This targeted approach to synthesis will likely lead to a library of aminomethylphenol derivatives with a wide spectrum of functionalities, from advanced catalysts to novel materials with unique photophysical or biological properties.
Development of Advanced Catalytic Systems Utilizing 2-{[(Butan-2-yl)amino]methyl}phenol and its Analogues
The inherent structural features of this compound, namely the presence of both a phenolic hydroxyl group and a secondary amine, make it an attractive ligand for the development of novel catalytic systems. These groups can act as a bidentate ligand, coordinating with a metal center to form stable complexes that can catalyze a variety of organic transformations.
Future research is expected to explore the catalytic activity of metal complexes derived from this and related aminomethylphenols in a range of reactions. This includes their potential application in asymmetric synthesis, where the chiral nature of the butan-2-yl group could induce stereoselectivity. The development of biocatalytic cascades that combine different types of enzymes, such as ene-reductases and imine reductases, for the asymmetric synthesis of amines is a growing area of interest. acs.org The versatility of such systems allows for the production of multiple stereoisomers, showcasing the potential for creating highly specific catalytic processes. acs.org
Furthermore, the design of artificial enzymes and metalloenzymes through computational methods is a rapidly advancing field that could leverage the aminomethylphenol scaffold. researchgate.netnih.govnih.gov By incorporating this motif into protein structures, it may be possible to create novel biocatalysts with tailored activities for specific chemical transformations.
Integration of Computational and Experimental Approaches for Rational Design
The synergy between computational modeling and experimental validation is becoming increasingly crucial in modern chemical research. For the rational design of novel aminomethylphenol derivatives and their applications, this integrated approach will be indispensable.
Computational tools, such as Density Functional Theory (DFT) and molecular docking studies, can provide valuable insights into the electronic structure, reactivity, and potential interactions of these molecules. nih.gov These methods allow for the in-silico screening of a large number of potential derivatives, predicting their properties and guiding the selection of the most promising candidates for synthesis and experimental testing. mdpi.comnais.net.cn This approach accelerates the discovery process and reduces the reliance on time-consuming and resource-intensive trial-and-error experimentation. mdpi.com
The development of machine learning algorithms and other data-driven approaches will further enhance the predictive power of computational models. mdpi.comnais.net.cn By training these models on existing experimental data, it will be possible to create increasingly accurate predictions of the properties and activities of new aminomethylphenol derivatives, paving the way for the truly rational design of functional molecules. researchgate.netnih.govmdpi.com
Expansion of Green Chemistry Methodologies in Synthesis and Application
The principles of green chemistry are increasingly guiding the development of new chemical processes. Future research on this compound and its analogues will undoubtedly be influenced by the drive for more sustainable and environmentally friendly methodologies.
This includes the development of greener synthetic routes to these compounds, minimizing the use of hazardous reagents and solvents and reducing waste generation. The use of water as a solvent in chemical synthesis is a key area of focus in green chemistry. csic.es Research into solid-phase peptide synthesis (SPPS) has demonstrated the feasibility of using water as a reaction medium, which could be applicable to the synthesis of aminomethylphenol derivatives. csic.es
Furthermore, the application of these compounds as catalysts in green chemical processes is a promising avenue. Catalysts that can operate under mild reaction conditions, in environmentally benign solvents like water or bio-based solvents, and can be easily recovered and recycled are highly desirable. researchgate.net The development of catalytic systems based on aminomethylphenols that align with these principles will be a significant contribution to the field of green chemistry.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-{[(Butan-2-yl)amino]methyl}phenol, and how can reaction conditions be optimized?
- Methodology : A common approach involves nucleophilic substitution or reductive amination. For example, reacting 2-hydroxybenzaldehyde with butan-2-ylamine under reflux in methanol, followed by reduction using NaBH₄ or other reducing agents. Optimizing stoichiometry (e.g., 1:1.2 molar ratio of aldehyde to amine) and temperature (60–80°C) improves yields. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is typical. Yield optimization (~98%) has been achieved using K₂CO₃ as a base in etherification reactions .
Q. How can spectroscopic techniques (FTIR, NMR) be employed to confirm the structure of this compound?
- Methodology :
- FTIR : Identify key functional groups: O–H stretching (3200–3500 cm⁻¹), phenolic C–O (1250–1300 cm⁻¹), and N–H bending (1600–1650 cm⁻¹).
- ¹H NMR : Peaks at δ 6.8–7.2 ppm (aromatic protons), δ 3.8–4.2 ppm (CH₂ adjacent to N), and δ 1.0–1.5 ppm (butan-2-yl CH₃ groups).
- ¹³C NMR : Signals at δ 150–160 ppm (phenolic C–O), δ 50–60 ppm (CH₂–N), and δ 20–30 ppm (alkyl carbons). Cross-validation with computational methods (e.g., DFT) enhances accuracy .
Q. What crystallographic software is suitable for resolving the crystal structure of this compound?
- Methodology : Use SHELX (e.g., SHELXL for refinement) to analyze single-crystal X-ray diffraction data. Mercury CSD 2.0 can visualize hydrogen-bonding networks and packing motifs. For example, Zn(II) complexes of similar phenolic ligands were resolved with SHELX, achieving R-values < 0.05 .
Advanced Research Questions
Q. How do hydrogen-bonding patterns in this compound derivatives influence their supramolecular assembly?
- Methodology : Perform graph-set analysis (as per Etter’s rules) to classify hydrogen bonds (e.g., D(2) motifs for dimeric interactions). In a Zn(II) complex, phenolic O–H···Cl and N–H···O bonds formed 2D polymeric chains, verified via Mercury’s Materials Module . Computational tools like CrystalExplorer can quantify interaction energies (e.g., O–H···N at ~25 kJ/mol).
Q. What strategies address contradictions in biological activity data for this compound (e.g., antimicrobial vs. cytotoxic effects)?
- Methodology :
- Dose-response profiling : Test across multiple concentrations (e.g., 1–100 µM) to differentiate selective activity.
- Mechanistic studies : Use fluorescence assays (e.g., SYBR Green for DNA binding) or enzyme inhibition screens (e.g., DHODH for antiviral activity).
- Structural analogs : Compare with derivatives lacking the butan-2-yl group to isolate pharmacophore contributions .
Q. How can computational chemistry predict the interaction of this compound with biological targets?
- Methodology :
- Docking simulations (AutoDock Vina) : Target enzymes like dihydroorotate dehydrogenase (DHODH) using PDB structures (e.g., 1D3G).
- MD simulations (GROMACS) : Assess binding stability (RMSD < 2 Å over 100 ns).
- QSAR modeling : Correlate substituent effects (e.g., logP, H-bond donors) with IC₅₀ values .
Key Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
